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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of
cobalt-rhodium carbonyl clusters. The information is curated for researchers, scientists, and
professionals in drug development who are interested in the fundamental properties of these
bimetallic compounds. This document summarizes key thermodynamic data, details relevant
experimental protocols, and visualizes the relationships between different cluster species.

Introduction to Cobalt-Rhodium Carbonyl Clusters

Bimetallic carbonyl clusters containing cobalt and rhodium are of significant interest due to their
potential applications in catalysis, particularly in hydroformylation and related carbonylation
reactions. The synergistic effects between the two different metal centers can lead to unique
reactivity and selectivity. Understanding the thermodynamic stability of these clusters is crucial
for predicting their behavior under reaction conditions, optimizing catalyst performance, and
designing new catalytic systems. The stability of these clusters is governed by the strength of
the metal-metal and metal-ligand bonds, as well as the overall cluster geometry.

Thermodynamic Data

The thermodynamic stability of cobalt-Rhodium carbonyl clusters can be quantified through
various parameters, including reaction enthalpies, entropies, and Gibbs free energies for their
formation and interconversion, as well as their thermal decomposition temperatures.
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Equilibrium Thermodynamics of CoRh(CO)7 and
CoRh(CO)s

A key study by Garland et al. provides experimental thermodynamic parameters for the
equilibrium between the coordinatively unsaturated species CoRh(CO)7 and the saturated
CoRh(CO)s in n-hexane solvent. This equilibrium is a critical aspect of the thermodynamic
landscape of the Co-Rh carbonyl system.

Table 1: Thermodynamic Parameters for the Equilibrium CoRh(CO)7 + CO = CoRh(CO)s[1]

Parameter Value

Enthalpy of Reaction (ArH®x) -23.5 + 3.4 kJ/mol (-5.7 £ 0.8 kcal/mol)
Entropy of Reaction (ArS°x) -71 £ 12 J/(mol-K) (-17 + 2.8 cal/(mol-K))
Volume of Reaction (ArVeox at 288 K) -48 + 21 mL/mol

Gibbs Free Energy of Reaction (ArG°x at 293 K,

~ -2.0 kd/mol (~ -0.5 kcal/mol)
0.1 MPa)

These parameters were determined from experimental data in the temperature range of 258-
288 K and a CO pressure range of 1.0-10 MPa.[1]

Theoretical Insights into Tetranuclear Clusters

While extensive experimental thermodynamic data for a wide range of Co-Rh clusters is
limited, theoretical studies provide valuable insights into their relative stabilities. A density
functional theory (DFT) study by Salimi and Nezhadali Baghan investigated the geometric
structure and isomeric stability of tetranuclear clusters with the general formula ConRhm(CO)z2
(where n+m=4).[2]

The calculations revealed that for mixed-metal clusters such as [CosRh(CO)12],
[Co2Rh2(C0O)12], and [CoRh3(CO)12], the most stable isomeric form is the one where the
rhodium atom occupies an apical position in the cluster framework.[2] This preference can be
attributed to the electronic properties of rhodium and its influence on the overall bonding within
the cluster.
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Experimental Protocols

The determination of the thermodynamic stability and characterization of cobalt-rhodium
carbonyl clusters involves a combination of synthetic and analytical techniques.

Synthesis of Cobalt-Rhodium Carbonyl Clusters
Synthesis of Dodecarbonyl-dicobalt-dirhodium, [Co2Rh2(CO)12]

This procedure is adapted from the work of Fachinetti, Lanza, and Sbrana.

o Reactants: Anionic carbonyl species such as [Co(CO)4]~ and a rhodium carbonyl precursor,
for example, [Rh(CO)2Cl].

e Solvent: A suitable aprotic solvent like tetrahydrofuran (THF).
e Procedure:

o A solution of the rhodium precursor is treated with a stoichiometric amount of the cobalt
carbonylate solution under an inert atmosphere (e.g., nitrogen or argon).

o The reaction mixture is stirred at a controlled temperature, typically ranging from room
temperature to slightly elevated temperatures, to facilitate the cluster formation.

o The progress of the reaction can be monitored by infrared (IR) spectroscopy by observing
the characteristic carbonyl stretching frequencies of the product cluster.

o Upon completion, the solvent is removed under reduced pressure, and the resulting solid
residue is purified by crystallization or chromatography to yield the desired [Co2Rh2(CO)12]
cluster.

Synthesis of Dodecarbonyl-tricobalt-rhodium, [CosRh(CO):2]

A similar synthetic strategy to the one described above can be employed, adjusting the
stoichiometry of the cobalt and rhodium precursors to favor the formation of the CosRh cluster.

Characterization Techniques

Infrared (IR) Spectroscopy:
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 Principle: IR spectroscopy is a powerful tool for characterizing metal carbonyl clusters. The
stretching frequencies of the carbonyl ligands (v(CO)) are sensitive to the electronic
environment of the metal centers and the bonding mode of the CO groups (terminal,
bridging, or face-capping).

e Procedure: A small sample of the cluster is dissolved in a suitable solvent (e.g., hexane,
THF) or prepared as a solid mull (e.g., Nujol). The IR spectrum is recorded in the carbonyl
stretching region (typically 1700-2200 cm~1). The number, position, and relative intensity of
the v(CO) bands provide a fingerprint of the cluster's structure and symmetry.

Mass Spectrometry (MS):

e Principle: Mass spectrometry provides information about the molecular weight and
composition of the cluster. Fragmentation patterns can also offer insights into the stability of
the metal core and the strength of the metal-ligand bonds.[3][4] The dominant fragmentation
pathway for metal carbonyl clusters is the sequential loss of carbonyl ligands.[3]

e Procedure:

o A solution of the cluster is introduced into the mass spectrometer, often using techniques
like electrospray ionization (ESI) for anionic clusters.[3]

o The mass-to-charge ratio (m/z) of the parent ion is determined, confirming the molecular
formula.

o Collision-induced dissociation (CID) experiments can be performed to induce
fragmentation. By varying the collision energy, an energy-dependent mass spectrum can
be obtained, revealing the stepwise loss of CO ligands and potentially indicating structural
rearrangements of the metallic core.[3]

Temperature-Programmed Desorption (TPD):

o Principle: TPD is used to study the thermal stability of clusters adsorbed on a surface. It
provides information on the desorption energies of the ligands and the decomposition
temperature of the cluster.

e Procedure:

© 2025 BenchChem. All rights reserved. 417 Tech Support


http://web.uvic.ca/~mcindoe/26.pdf
https://www.researchgate.net/publication/250604692_Temperature_programmed_desorption_TPD_of_carbon_monoxide_from_cobalt_surfaces
http://web.uvic.ca/~mcindoe/26.pdf
http://web.uvic.ca/~mcindoe/26.pdf
http://web.uvic.ca/~mcindoe/26.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15414044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o The cobalt-rhodium carbonyl cluster is adsorbed onto a well-defined single crystal surface
under ultra-high vacuum (UHV) conditions.

o The crystal is then heated at a linear rate, and a mass spectrometer monitors the species
desorbing from the surface as a function of temperature.

o The resulting TPD spectrum shows peaks corresponding to the desorption of CO and
potentially other fragments. The temperature at which these peaks appear is related to the
activation energy for desorption and can be used to assess the strength of the metal-
carbonyl bond.

Calorimetry:

o Principle: Calorimetry allows for the direct measurement of the heat changes associated with
chemical reactions, providing values for the enthalpy of reaction (AH).

o Procedure: A reaction, such as the formation of a Co-Rh cluster from its precursors, is
carried out inside a calorimeter. The heat evolved or absorbed during the reaction is
measured, allowing for the determination of the reaction enthalpy. For reactions involving
gases, such as the addition of CO to a cluster, specialized high-pressure calorimetric
techniques are required.

Visualization of Cluster Relationships

The following diagram illustrates the key relationships between different cobalt-rhodium
carbonyl species, highlighting the equilibrium and decomposition pathways.

CoRh(CO)7
+CO + C%
CoRh(CO)s Thermal Decomposition
Co02Rh2(CO)12 Thermal Decomposition (eDgngrgf((c):s(IDtl)(;n;r::)(délgt)i)
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Figure 1: Relationship between key cobalt-rhodium carbonyl cluster species.

Conclusion

The thermodynamic stability of cobalt-rhodium carbonyl clusters is a complex interplay of
factors including the metal-metal and metal-ligand bond strengths, the cluster's nuclearity and
geometry, and the surrounding reaction conditions such as temperature and carbon monoxide
pressure. While a complete experimental thermodynamic dataset for the entire family of Co-Rh
clusters is not yet available, the existing experimental and theoretical data provide a solid
foundation for understanding their behavior. The combination of advanced synthetic techniques
and powerful analytical methods will continue to unravel the intricate details of the stability and
reactivity of these fascinating bimetallic systems, paving the way for their rational application in
catalysis and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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